5-Cyano-4-(3-methoxyphenyl)-2-methylthio-6-hydroxy-pyrimidine
Description
Properties
IUPAC Name |
4-(3-methoxyphenyl)-2-methylsulfanyl-6-oxo-1H-pyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-18-9-5-3-4-8(6-9)11-10(7-14)12(17)16-13(15-11)19-2/h3-6H,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEDJQPTQOXLOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C(=O)NC(=N2)SC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Cyano-4-(3-methoxyphenyl)-2-methylthio-6-hydroxy-pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This compound's structure suggests various pharmacological properties, which have been explored in several studies. This article aims to present a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various models, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H12N4O2S
- Molecular Weight : 272.32 g/mol
This structure features a cyano group, a methoxyphenyl moiety, and a hydroxyl group, which are critical for its biological activity.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Janus Kinases (JAKs) : The compound has been shown to modulate the activity of Janus kinases, which are involved in various signaling pathways related to immune response and cell proliferation. This inhibition suggests potential applications in treating autoimmune diseases and certain cancers .
- Anticancer Properties : Preliminary studies indicate that this compound may possess anticancer properties, particularly against specific cancer cell lines. For example, it has demonstrated significant cytotoxicity against MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines .
- Anti-inflammatory Effects : The presence of the methoxy group may enhance the compound's anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Model | IC50 (µM) | Reference |
|---|---|---|---|
| Cytotoxicity | MCF7 | 12.50 | |
| Cytotoxicity | NCI-H460 | 42.30 | |
| JAK Inhibition | Various | Not specified | |
| Anti-inflammatory | In vitro models | Not specified |
Case Studies
-
Study on Anticancer Activity :
In a study conducted by Bouabdallah et al., this compound was tested against multiple cancer cell lines. The results indicated a promising IC50 value for MCF7 cells at 12.50 µM, suggesting significant cytotoxicity . -
JAK Inhibition Study :
Another investigation focused on the compound's ability to inhibit JAKs, which play a crucial role in the pathogenesis of various diseases including cancers and autoimmune disorders. The findings demonstrated that the compound effectively reduced JAK activity, supporting its potential as a therapeutic agent .
Comparison with Similar Compounds
ML-3A9 (1,6-dihydro-N-(3-methoxyphenyl)-1-methyl-6-oxo-2-[(2-pyridinylmethyl)thio]-5-pyrimidinecarboxamide)
- Structural Differences: Replaces the cyano and hydroxy groups in the target compound with a carboxamide and pyridinylmethylthio substituent.
- The pyridinylmethylthio group increases molecular weight (MW: ~500 Da) and may influence bioavailability .
- Biological Relevance : ML-3A9 is a clinical candidate, highlighting the importance of the 3-methoxyphenyl and thioether groups in drug design .
5-Acetyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione
- Structural Differences : Features a dihydropyrimidine ring (saturated C3–C4 bond), an acetyl group at position 5, and a thione (C=S) at position 2. The methoxyphenyl group is para-substituted instead of meta.
- The thione group improves metabolic stability compared to methylthio .
- Research Findings : X-ray crystallography studies confirm the influence of substituents on molecular conformation and biological activity, such as antimicrobial effects .
5-Amino-4-(3-methoxyphenyl)-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylic Acid
- Structural Differences: Replaces the pyrimidine ring with a thieno[2,3-d]pyrimidine fused system and introduces a carboxylic acid at position 6.
- Impact on Properties: The fused thiophene ring increases lipophilicity (logP ~2.5), while the carboxylic acid enhances solubility in physiological buffers. The amino group at position 5 may facilitate ionic interactions .
Letermovir (C29H28F4N4O4)
- Structural Differences : A complex quinazoline derivative containing a 3-methoxyphenylpiperazine group.
- Impact on Properties : The 3-methoxyphenyl group contributes to target binding (e.g., cytomegalovirus terminase inhibition), while fluorinated groups enhance metabolic stability. MW = 572.55 limits blood-brain barrier penetration .
- Clinical Relevance : Demonstrates the therapeutic versatility of 3-methoxyphenyl substituents in antiviral drug design .
5-Aminomethyl-6-(2,4-dichloro-phenyl)-2-thiophen-2-yl-pyrimidin-4-ylamine
- Structural Differences : Substitutes the 3-methoxyphenyl with a dichlorophenyl group and replaces methylthio with a thiophene ring.
- Impact on Properties: Chlorine atoms increase electronegativity, enhancing halogen bonding.
Data Table: Key Structural and Functional Comparisons
Research Findings and Structure-Activity Relationships (SAR)
- 3-Methoxyphenyl Group : Enhances binding to aromatic residues in target proteins (e.g., enzymes, receptors). Meta-substitution optimizes steric and electronic effects compared to para-substituted analogs .
- Methylthio vs. Thione/Thiophene : Methylthio (SCH₃) offers moderate lipophilicity, while thione (C=S) or thiophene rings improve metabolic stability and π-stacking .
- Cyano vs. Carboxylic Acid: The cyano group’s electron-withdrawing nature may enhance reactivity in nucleophilic environments, whereas carboxylic acid improves solubility and ionic interactions .
Preparation Methods
Multicomponent One-Pot Synthesis Using S-Methylisothiouronium Salts
A highly efficient route involves a three-component reaction between 3-methoxybenzaldehyde, malononitrile, and S-methylisothiouronium sulfate in aqueous medium. This method, adapted from, proceeds at ambient temperature over 12–18 hours to yield 2-methylthio-4-amino-5-cyano-6-(3-methoxyphenyl)pyrimidine. Subsequent hydrolysis of the amino group at position 4 under acidic conditions (HCl, reflux, 6 hours) introduces the hydroxyl group, yielding the target compound (Fig. 1A).
Key Reaction Parameters
- Solvent: Water (pH 6–7 adjusted with NaHCO₃)
- Molar Ratios: 1:1:1 (aldehyde:malononitrile:S-methylisothiouronium salt)
- Yield: 68–72% after hydrolysis.
Mechanistic Insights
The reaction initiates with Knoevenagel condensation between 3-methoxybenzaldehyde and malononitrile, forming an α,β-unsaturated nitrile intermediate. Nucleophilic attack by the S-methylisothiouronium salt generates the thiouracil intermediate, which cyclizes to form the pyrimidine core. Acidic hydrolysis selectively oxidizes the 4-amino group to a hydroxyl moiety without affecting the cyano or methylthio substituents.
Cyclocondensation of Ethyl Cyanoacetate and Thiourea Derivatives
A two-step protocol involves cyclocondensation of ethyl cyanoacetate, 3-methoxybenzaldehyde, and thiourea in the presence of anhydrous potassium carbonate (Scheme 1B). This method, derived from, produces 6-(3-methoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carbonitrile. Subsequent S-methylation using methyl iodide in DMF introduces the methylthio group, while alkaline hydrolysis (NaOH, ethanol, reflux) converts the 4-oxo group to a hydroxyl group.
Optimized Conditions
- Step 1: Ethanol, reflux (8 hours), K₂CO₃ (1.2 equiv)
- Step 2: Methyl iodide (1.5 equiv), DMF, 60°C (4 hours)
- Step 3: 2M NaOH, ethanol, reflux (3 hours)
- Overall Yield: 58–63%.
Spectral Validation
- IR: ν(C≡N) at 2215 cm⁻¹, ν(C=O) at 1650 cm⁻¹ (post-cyclocondensation).
- ¹H NMR (DMSO-d₆): δ 7.45–7.12 (m, 4H, Ar-H), 3.81 (s, 3H, OCH₃), 2.51 (s, 3H, SCH₃).
Microwave-Assisted Synthesis via α-Cyanoketene S,N-Acetals
Microwave irradiation significantly accelerates the synthesis of 5-cyano-pyrimidines. As reported in, α-cyanoketene S,S-acetals are reacted with 3-methoxyphenylguanidine nitrate under microwave conditions (80 W, 25–50 minutes) to form 2-amino-5-cyano-4-(3-methoxyphenyl)-6-hydroxypyrimidine. S-Methylation and selective hydrolysis yield the target compound (Fig. 1C).
Advantages
- Reaction Time: 50 minutes vs. 24–36 hours conventionally.
- Yield Improvement: 78–84% after purification.
Critical Notes
- Use of N,N-dimethylbarbituric acid enhances cyclization efficiency.
- Ethanol-water recrystallization ensures >95% purity.
Comparative Analysis of Synthetic Routes
Structural Confirmation and Analytical Data
¹³C NMR (101 MHz, DMSO-d₆):
High-Resolution Mass Spectrometry (HRMS):
X-ray Diffraction (Single Crystal):
- Orthorhombic crystal system, space group Pna2₁, confirming the Z-configuration of the hydroxyl group.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
